2,2-Dichloropropane

説明

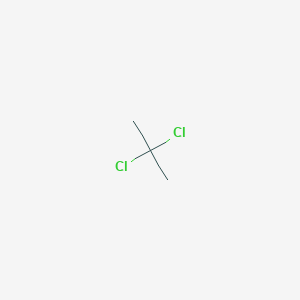

Structure

3D Structure

特性

IUPAC Name |

2,2-dichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOVXNVKXIPWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030060 | |

| Record name | 2,2-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2,2-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-20-7 | |

| Record name | 2,2-Dichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5V432N6XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropropane, a halogenated hydrocarbon, is a colorless, volatile liquid. While not as extensively studied as its isomer, 1,2-dichloropropane, understanding its physicochemical properties is crucial for its application as a solvent, a chemical intermediate in synthesis, and for assessing its environmental and toxicological impact. This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and insights into its chemical reactivity and potential metabolic pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆Cl₂ | [1][2] |

| Molecular Weight | 112.99 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Odor | Chloroform-like | |

| Density | 1.082 g/mL at 25 °C | [1][3][4][5] |

| Boiling Point | 68-70 °C | [1][3][6][7] |

| Melting Point | -34 to -35 °C | [1][3][5][6] |

| Refractive Index (n20/D) | 1.4145 - 1.415 | [1][3][4] |

Table 2: Thermodynamic and Safety-Related Properties of this compound

| Property | Value | Reference |

| Vapor Pressure | 180 hPa at 25 °C | [8] |

| Flash Point | -5 °C | [1] |

| Dielectric Constant | 11.4 at 20 °C | [1] |

| Dipole Moment | 2.35 D | [6] |

| Water Solubility | Sparingly soluble | - |

| LogP (Octanol-Water Partition Coefficient) | 1.89 - 2.20 | [8] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail generalized experimental protocols that can be adapted for this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with heat-resistant oil to a level just above the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

Observe the capillary tube. As the temperature approaches the boiling point of this compound (approx. 68-70 °C), a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance

-

This compound

-

Distilled water (for calibration)

-

Thermostat or water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

-

Dry the outside of the pycnometer and weigh it (m₂).

-

Using the known density of water at the recorded temperature, calculate the exact volume of the pycnometer: V = (m₂ - m₁) / ρ_water.

-

Empty, clean, and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, following the same procedure as with water.

-

Weigh the pycnometer filled with this compound (m₃).

-

Calculate the density of this compound: ρ_sample = (m₃ - m₁) / V.

Determination of Melting Point (Melting Point Apparatus)

Given that this compound has a low melting point (-34 to -35 °C), a specialized low-temperature melting point apparatus or a cryostat is required. The general principle remains the same.

Materials:

-

Low-temperature melting point apparatus or cryostat

-

Capillary tubes

-

Sample of this compound (solidified)

Procedure:

-

Cool a small sample of this compound until it solidifies.

-

Introduce a small amount of the powdered solid into a capillary tube and pack it down.

-

Place the capillary tube in the sample holder of the pre-cooled melting point apparatus.

-

Slowly increase the temperature of the apparatus (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Water Solubility (Shake-Flask Method)

This method determines the saturation concentration of a solute in a solvent.

Materials:

-

Flask with a stopper

-

This compound

-

Distilled water

-

Shaker or magnetic stirrer

-

Analytical technique for quantification (e.g., Gas Chromatography)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed to allow for phase separation.

-

Carefully withdraw a sample from the aqueous phase, ensuring no undissolved this compound is included.

-

Analyze the concentration of this compound in the aqueous sample using a calibrated analytical method like Gas Chromatography. This concentration represents the water solubility at that temperature.

Chemical Synthesis and Reactivity

Synthesis of this compound

One common laboratory synthesis of this compound involves the reaction of acetone (B3395972) with phosphorus pentachloride.[6]

Caption: Synthesis of this compound from Acetone.

Dehydrohalogenation of this compound

This compound can undergo dehydrohalogenation, an elimination reaction, to form an alkene. This reaction is typically promoted by a strong base.

Caption: Dehydrohalogenation of this compound.

Potential Metabolic Pathway

While specific studies on the metabolism of this compound are limited, the metabolic fate of its isomer, 1,2-dichloropropane, provides a likely model. The metabolism is expected to proceed via two main phases: Phase I oxidation by cytochrome P450 enzymes and Phase II conjugation with glutathione (B108866) (GSH).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. westlab.com [westlab.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 6. Spontaneous Production of Glutathione-Conjugated Forms of 1,2-Dichloropropane: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide on the Molecular Structure and Isomerism of 2,2-Dichloropropane

This technical guide provides a comprehensive overview of the molecular structure, isomerism, physicochemical properties, and experimental protocols related to 2,2-dichloropropane. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this halogenated alkane and its related isomers.

Molecular Structure of this compound

This compound is a geminal dihalide, meaning both chlorine atoms are attached to the same carbon atom. The core structure consists of a three-carbon propane (B168953) chain, with the two chlorine atoms bonded to the central (second) carbon atom.

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₃H₆Cl₂[1]

-

Molecular Weight: 112.986 g/mol [1]

-

Synonyms: Dimethyldichloromethane[1]

-

CAS Registry Number: 594-20-7[1]

The central carbon atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry. The molecule consists of a central carbon atom bonded to two chlorine atoms and two methyl (-CH₃) groups.

Isomerism of Dichloropropane

The molecular formula C₃H₆Cl₂ encompasses several constitutional isomers, which are compounds with the same molecular formula but different atomic connectivity.[2][3] In total, there are four structural isomers of dichloropropane.[4][5]

Constitutional (Structural) Isomers:

The four constitutional isomers of dichloropropane are distinguished by the positions of the two chlorine atoms on the propane backbone:[2][5]

-

1,1-Dichloropropane: Both chlorine atoms are on a terminal carbon atom.

-

1,2-Dichloropropane: The chlorine atoms are on adjacent carbon atoms (vicinal dihalide).

-

1,3-Dichloropropane: The chlorine atoms are on the two terminal carbon atoms.

-

This compound: Both chlorine atoms are on the central carbon atom (geminal dihalide).

Stereoisomerism:

Stereoisomers have the same molecular formula and atomic connectivity but differ in the spatial arrangement of atoms.

-

This compound, 1,1-Dichloropropane, and 1,3-Dichloropropane do not possess any chiral centers and therefore do not exhibit optical isomerism.

-

1,2-Dichloropropane has a chiral center at the second carbon atom, which is bonded to four different groups (H, Cl, CH₃, and CH₂Cl). Consequently, it exists as a pair of enantiomers (R-1,2-dichloropropane and S-1,2-dichloropropane).[6]

Quantitative Data: Physicochemical Properties

The physical properties of the dichloropropane isomers vary due to the differences in their molecular structures. The following table summarizes key quantitative data for each isomer.

| Property | This compound | 1,1-Dichloropropane | 1,2-Dichloropropane | 1,3-Dichloropropane |

| Boiling Point | 68-69 °C[7] | 87.1 °C[5] | 96.8 °C[5] | 120.3 °C[5] |

| Melting Point | -35 °C[7] | -97 °C | -100 °C | -99.7 °C |

| Density (at 25°C) | 1.082 g/mL[7] | 1.129 g/mL | 1.156 g/mL | 1.189 g/mL |

| Refractive Index (at 20°C) | 1.415[7] | 1.428 | 1.439 | 1.446 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

Synthesis of this compound

Method 1: From Acetone (B3395972) and Phosphorus Pentachloride [8]

This protocol describes the synthesis of this compound via the reaction of acetone with phosphorus pentachloride.

-

Materials:

-

Acetone (5 g)

-

Phosphorus pentachloride (15 g)

-

Ice water

-

Dilute sodium carbonate solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

Cool 5 g of acetone in an ice water bath.

-

Slowly add 15 g of phosphorus pentachloride in small portions to the cooled acetone. The mixture will dissolve to form a yellow liquid.

-

Once all the phosphorus pentachloride has been added and dissolved, pour the reaction solution into ice-cold water.

-

Allow the solution to stand until the phosphorus oxychloride decomposes and dissolves in the water.

-

This compound will form as a heavy, immiscible liquid at the bottom of the flask.

-

Separate the this compound using a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute solution of sodium carbonate, and again with water to neutralize and remove any residual acids.

-

Dry the crude this compound over anhydrous calcium chloride.

-

Purify the product by fractional distillation, collecting the fraction that boils at approximately 70°C.

-

Method 2: From 2-Chloropropylene and Hydrogen Chloride [9]

This method involves the selective addition of HCl to 2-chloropropylene.

-

Materials:

-

Mixture of 2-chloropropylene and 1-chloropropenes

-

Hydrogen Chloride (HCl) gas

-

Water

-

Anhydrous calcium chloride

-

-

Procedure:

-

React a mixture containing 2-chloropropylene with hydrogen chloride gas. The reaction is selective, with HCl adding preferentially to the 2-chloropropylene.

-

A typical reaction can be carried out at 50°C for 3 hours.

-

After the reaction period, treat the raw mixture with water to remove unreacted HCl.

-

Separate the organic phase and dry it with anhydrous calcium chloride.

-

Separate the this compound from unreacted 1-chloropropenes by fractional distillation. The boiling point of this compound is approximately 69.5°C.[9]

-

Analysis of Dichloropropane Isomers

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective technique for separating and identifying the isomers of dichloropropane in a sample.[10][11]

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[10]

-

Sample Preparation: Samples can be biological (e.g., blood, urine) or environmental (e.g., water, air).[11] For liquid samples, a purge and trap or liquid-liquid extraction method can be used to isolate the volatile dichloropropanes.

-

GC Conditions (Representative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1) is suitable for separating the isomers.

-

Oven Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp of 10°C/min to 220°C, with a final hold for 5 minutes.[10]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

-

Injector Temperature: 250°C.

-

-

MS Conditions (Representative):

-

MS Interface Temperature: 280°C.[10]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Scan Range: m/z 40-200.[10]

-

Identification: Isomers are identified based on their unique retention times and mass fragmentation patterns. Quantification can be achieved using selected ion monitoring (SIM) for higher sensitivity and specificity.[10]

-

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the molecular formula C₃H₆Cl₂ and its resulting constitutional isomers.

References

- 1. Propane, 2,2-dichloro- [webbook.nist.gov]

- 2. homework.study.com [homework.study.com]

- 3. homework.study.com [homework.study.com]

- 4. How many structural isomers does C3H6Cl2 have? | Filo [askfilo.com]

- 5. myschool.ng [myschool.ng]

- 6. dihalopropanes isomerism names of 4 constitutional isomers of molecular formula C3H6F2 C3H6Cl2 C3H6Br2 C3H6I2 condensed structural formula skeletal formula 2 R/S isomers positional uses applications of C3H6F2 C3H6Cl2 C3H6Br2 C3H6I2 Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 7. This compound 98 594-20-7 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. EP0665202A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,2-Dichloropropane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dichloropropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, and the relationships between the spectroscopic data and the molecular structure are visualized. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.21 | Singlet | 6H | Two equivalent methyl groups (-CH₃) |

Solvent: CCl₄, 300 MHz Spectrometer[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 38.9 | Methyl carbons (-CH₃) |

| 85.1 | Quaternary carbon (-C(Cl)₂-) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2995, 2940 | C-H stretch | Alkane (CH₃) |

| 1450, 1375 | C-H bend | Alkane (CH₃) |

| 1160, 1085 | C-C stretch | Alkane |

| 755, 690 | C-Cl stretch | Halogenated Alkane |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 77 | 100 | [C₃H₅Cl]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

| 97 | 32 | [C₃H₆Cl]⁺ |

| 62 | 20 | [C₃H₄Cl-H]⁺ |

| 112 | 10 | [M]⁺ (Molecular Ion) |

| 114 | 6.5 | [M+2]⁺ (Isotope Peak) |

| 116 | 1 | [M+4]⁺ (Isotope Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the neat liquid in a suitable deuterated solvent (e.g., CCl₄ or CDCl₃) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

-

Instrumentation: A 300 MHz NMR spectrometer is used for data acquisition.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.

-

-

Data Processing: The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A more concentrated solution of this compound is prepared by dissolving approximately 50-100 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[2]

-

Instrumentation: A spectrometer operating at a corresponding frequency for ¹³C nuclei (e.g., 75 MHz for a 300 MHz ¹H instrument) is used.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: The FID is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[3] A drop of the liquid is placed on one plate, and the second plate is pressed on top to create a uniform thin layer.[3]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: this compound, being a volatile liquid, is introduced into the mass spectrometer via a heated inlet system or direct injection into the ion source.[4]

-

Ionization: Electron Ionization (EI) is employed. The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Principles

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

- 1. This compound(594-20-7) 13C NMR [m.chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Thermodynamic Properties of 2,2-Dichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2,2-dichloropropane (CAS No. 594-20-7), a haloalkane of interest in various chemical and pharmaceutical applications. This document compiles and presents key physical and thermodynamic data in a structured format, outlines the experimental methodologies used for their determination, and includes visualizations to illustrate fundamental thermodynamic relationships and experimental workflows. The information is intended to serve as a reliable reference for professionals in research and development.

Introduction to this compound

This compound, also known as isopropylidene dichloride, is a geminal dihalide with the chemical formula C₃H₆Cl₂. It is a colorless liquid at room temperature. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, reaction modeling, and predicting its environmental fate. This guide summarizes experimentally determined and critically evaluated data for key thermodynamic parameters, including enthalpy, entropy, heat capacity, and phase transition properties.

Physical and Thermodynamic Data

The quantitative physical and thermodynamic properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₃H₆Cl₂ | - | [1][2] |

| Molecular Weight | 112.986 | g/mol | [1] |

| Melting Point | -35 | °C | |

| Boiling Point | 68-69 | °C | |

| Density (at 25 °C) | 1.082 | g/mL |

Table 2: Thermodynamic Properties of this compound

| Property | Phase | Value | Units | Reference(s) |

| Enthalpy of Formation (ΔfH°) | ||||

| Gas | -176.7 ± 8.8 | kJ/mol | [2] | |

| Liquid | -206.3 ± 8.8 | kJ/mol | [2] | |

| Enthalpy of Combustion (ΔcH°) | Liquid | -1813.8 ± 8.8 | kJ/mol | [2] |

| Constant Pressure Heat Capacity (Cp) | Liquid (at 270 K) | 151.4 | J/mol·K | [2] |

| Enthalpy of Vaporization (ΔvapH) | Liquid | 30.1 | kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH) | Solid | 2.341 | kJ/mol | [3] |

| Entropy of Fusion (ΔfusS) | Solid | 9.8 | J/mol·K | [3] |

| Standard Molar Entropy (S°) | - | Not Available | J/mol·K | - |

Table 3: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (kPa) |

| -28 | 1.0 |

| 10.8 | 10.0 |

| 68.9 | 100.0 |

This data indicates the temperatures at which this compound reaches specific vapor pressures.

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections describe the general methodologies employed for these measurements.

Calorimetry

Calorimetry is the primary technique for measuring heat changes associated with chemical reactions and physical transitions.

-

Adiabatic Calorimetry (for Heat Capacity and Phase Transitions): The heat capacity (Cp) and the enthalpies and entropies of phase transitions (fusion, solid-solid transitions) for this compound were determined using adiabatic calorimetry.[3] In this method, the sample is placed in a calorimeter that is meticulously insulated from the surroundings to prevent heat exchange. A known amount of electrical energy is introduced to the sample, and the resulting temperature change is precisely measured. The heat capacity is calculated from the energy input and the temperature rise. During a phase transition, the energy is absorbed or released at a constant temperature, allowing for the determination of the enthalpy of the transition.

-

Bomb Calorimetry (for Enthalpy of Combustion): The standard enthalpy of combustion is measured using a constant-volume bomb calorimeter. A weighed sample of this compound is placed in a sealed, high-pressure container (the "bomb"), which is then filled with excess pure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water. By measuring the temperature increase of the water, and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Vapor Pressure Determination

The relationship between vapor pressure and temperature is fundamental for understanding volatility and phase equilibria.

-

Static Method: A common approach involves placing the purified liquid sample in a thermostatted container connected to a pressure-measuring device (manometer). The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at various controlled temperatures.

-

Gas Saturation Method: In this dynamic method, a stream of an inert gas is passed through or over the liquid sample at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass of the substance transported by a known volume of the carrier gas, the partial pressure of the vapor can be determined using the ideal gas law. This method is particularly useful for substances with low vapor pressures.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamics of this compound.

References

An In-depth Technical Guide to the Properties and Hazards of 2,2-Dichloropropane (CAS 594-20-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the associated hazards, of 2,2-dichloropropane (CAS Number: 594-20-7). The information is intended for researchers, scientists, and professionals in drug development who may handle or investigate this compound. This document summarizes key quantitative data in tabular format, outlines relevant experimental methodologies, and presents a logical workflow for a characteristic chemical reaction.

Chemical and Physical Properties

This compound, also known as isopropylidene chloride, is a clear, colorless liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆Cl₂ | [2][3] |

| Molecular Weight | 112.99 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [1][2] |

| Melting Point | -35 °C | [2][5] |

| Boiling Point | 68-69 °C | [2][5] |

| Density | 1.082 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.4145 - 1.415 | [2][5] |

| Flash Point | -5 °C (closed cup) | [5] |

| Storage Temperature | 2-8°C | [1][2] |

Hazards and Toxicological Information

This compound is classified as a highly flammable liquid and an eye irritant.[2][5] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[2]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour[4][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |

Toxicological Data

The primary toxicological concern identified is acute toxicity upon inhalation. Studies in rats have established a lethal concentration (LC) value.

| Test | Species | Route | Value | Reference(s) |

| Lethal Concentration (LC) | Rat | Inhalation | > 3,500 ppm / 6h | [7] |

Overexposure may lead to dizziness, nausea, muscle weakness, narcosis, and respiratory failure.[8] It is also classified as a neurotoxin.[7]

Experimental Protocols

The following sections detail the methodologies for determining key physical and toxicological properties of chemical substances like this compound, based on internationally recognized guidelines.

Determination of Flash Point (Closed-Cup Method)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. A common method for this determination is the Pensky-Martens closed-cup test, following ASTM D93 standards.

Methodology:

-

A sample of this compound is placed in a test cup of a Pensky-Martens apparatus.

-

The cup is heated at a slow, constant rate.

-

A stirring device ensures uniform temperature throughout the sample.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)

Acute inhalation toxicity studies are conducted to determine the health hazards of a substance when inhaled over a short period. The following protocol is a generalized representation based on the OECD Guideline 403 for a study similar to the one that would have determined the LC50 for this compound.

Methodology:

-

Test Animals: Young adult albino rats are typically used. Animals are acclimatized to laboratory conditions before the study.

-

Exposure Chamber: The animals are placed in a whole-body or nose-only inhalation chamber.

-

Atmosphere Generation: A dynamic airflow system generates a stable concentration of this compound vapor in the air. The concentration is monitored continuously.

-

Exposure: Animals are exposed to a range of concentrations of the test substance for a fixed period (e.g., 6 hours).

-

Observation Period: Following exposure, the animals are observed for a period of 14 days for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded periodically.

-

Endpoint: The number of mortalities at each concentration level is recorded to calculate the LC50 value, which is the concentration of the chemical in the air that is expected to cause death in 50% of the test animals.

Chemical Reactivity and Potential Signaling Pathways

Dehydrohalogenation of this compound

This compound can undergo dehydrohalogenation, an elimination reaction where a hydrogen halide is removed from the molecule. This reaction is typically carried out in the presence of a strong base. The following diagram illustrates the logical workflow of this reaction.

Caption: Dehydrohalogenation of this compound.

Potential Toxicological Pathways (Inferred from 1,2-Dichloropropane)

Direct studies on the specific biological signaling pathways affected by this compound are limited. However, research on its structural isomer, 1,2-dichloropropane (B32752), suggests potential mechanisms of toxicity that may be relevant. It is important to note that the following information is extrapolated and not directly demonstrated for this compound.

Studies on 1,2-dichloropropane indicate that its toxicity may be mediated through glutathione depletion . Glutathione is a critical antioxidant in the body, and its depletion can lead to oxidative stress and cellular damage. Furthermore, there is evidence that exposure to 1,2-dichloropropane can induce a response involving the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a key regulator of the cellular antioxidant response. Its activation in response to chemical-induced stress suggests a cellular defense mechanism against toxicity. Given the structural similarity, it is plausible that this compound could also exert its toxicity through similar mechanisms involving oxidative stress. Further research is needed to confirm these pathways for this compound.

The following diagram illustrates a hypothetical workflow for investigating the toxicogenomics of this compound, a modern approach to understanding its mechanism of action.

Caption: Toxicogenomics workflow for this compound.

Conclusion

This compound is a flammable and irritant chemical with established physical properties. While acute inhalation toxicity data is available, a detailed understanding of its chronic toxicity and the specific molecular mechanisms and signaling pathways it perturbs is still lacking. Future research employing modern toxicogenomic approaches would be invaluable in elucidating its precise mechanisms of action and informing comprehensive risk assessments. Professionals handling this compound should adhere to strict safety protocols to minimize exposure and associated risks.

References

- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. agc-chemicals.com [agc-chemicals.com]

- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. tera.org [tera.org]

- 8. HEALTH EFFECTS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Solubility of 2,2-Dichloropropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-dichloropropane in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining precise solubility parameters.

Quantitative Solubility Data

Extensive literature searches indicate that while this compound is widely considered to be soluble or miscible in a range of common organic solvents, specific quantitative data (e.g., g/100 mL or mole fraction at various temperatures) is not well-documented. The information available is summarized in the table below.

| Solvent | Quantitative Solubility | Temperature (°C) | Pressure (atm) | Citation |

| Methanol | Data Not Available (Miscible) | Not Specified | Not Specified | |

| Ethanol | Data Not Available (Soluble) | Not Specified | Not Specified | [1] |

| Diethyl Ether | Data Not Available (Soluble) | Not Specified | Not Specified | [1] |

| Benzene | Data Not Available (Soluble) | Not Specified | Not Specified | [1] |

| Chloroform | Data Not Available (Soluble) | Not Specified | Not Specified | [1] |

| Acetone | Data Not Available | Not Specified | Not Specified | |

| Carbon Tetrachloride | Data Not Available | Not Specified | Not Specified |

Note: The term "soluble" or "miscible" indicates that this compound forms a homogeneous solution with the solvent, but the exact concentration at saturation is not specified in the cited literature.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from the widely used "shake-flask" method, is recommended for the determination of the solubility of this compound in organic solvents. This method is a reliable technique for determining the equilibrium solubility of a liquid solute in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature and pressure.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Gastight syringes

-

Volumetric flasks

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Septum-capped vials

Procedure:

-

Preparation of Saturated Solution:

-

In a series of septum-capped vials, add a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a distinct second phase of this compound at the bottom of the vial is necessary to ensure saturation.

-

Seal the vials tightly to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic vigorous shaking. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solvent phase remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 12 hours to ensure complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a pre-warmed gastight syringe to prevent precipitation due to temperature changes.

-

Immediately transfer the withdrawn aliquot into a volumetric flask and dilute with the pure solvent to a known volume. This diluted sample will be used for analysis.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted sample using a calibrated gas chromatograph.

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Generate a calibration curve by plotting the GC peak area against the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Safety Precautions: this compound is a flammable and potentially hazardous chemical. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for this compound before handling.[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,2-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropropane, a geminal dihalide, serves as a versatile substrate in a variety of organic transformations. Its reactivity is characterized by the presence of two chlorine atoms on the same carbon, which influences the pathways of substitution, elimination, and other reactions. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanisms

Hydrolysis: Synthesis of Acetone (B3395972)

The hydrolysis of this compound is a classic example of a gem-dihalide reaction leading to the formation of a carbonyl compound. The reaction proceeds via a nucleophilic substitution mechanism, where the initial substitution of the two chlorine atoms with hydroxyl groups forms an unstable gem-diol, which readily dehydrates to yield acetone.[1][2][3]

Reaction Pathway: Hydrolysis of this compound

Caption: Hydrolysis of this compound to acetone.

Experimental Protocol: Synthesis of Acetone from this compound

A detailed experimental protocol for this reaction is as follows:

-

Reaction Setup: A round-bottom flask is charged with this compound and an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.[2]

-

Reaction Conditions: The mixture is typically heated under reflux to drive the reaction to completion.

-

Work-up and Purification: After cooling, the reaction mixture is distilled to separate the lower-boiling acetone from the aqueous solution and any unreacted starting material. The collected acetone can be further purified by fractional distillation.

| Parameter | Value | Reference |

| Reactants | This compound, aq. KOH | [2] |

| Product | Acetone | [1][2] |

| Intermediate | Propane-2,2-diol | [1] |

| Reaction Type | Nucleophilic Substitution/Dehydration | [1][2] |

Elimination Reactions: Dehydrohalogenation

This compound can undergo dehydrohalogenation in the presence of a strong base to form alkynes or chloroalkenes. The choice of base and reaction conditions plays a crucial role in determining the product distribution.

Potassium tert-butoxide (KOtBu) is a sterically hindered, strong base that favors the E2 elimination mechanism.[4] Due to its bulkiness, it preferentially abstracts a proton from the less sterically hindered primary carbon, leading to the formation of the Hofmann product. In the case of this compound, the initial elimination product is 2-chloropropene.

Reaction Pathway: Dehydrohalogenation with Potassium tert-Butoxide

Caption: Dehydrohalogenation of this compound with KOtBu.

Experimental Protocol: Dehydrohalogenation with Potassium tert-Butoxide

-

Reaction Setup: A solution of this compound in a suitable aprotic solvent (e.g., THF, DMSO) is prepared in a round-bottom flask under an inert atmosphere.

-

Reaction Conditions: Potassium tert-butoxide is added to the solution, and the mixture is heated to facilitate the elimination reaction.

-

Work-up and Purification: The reaction is quenched with water, and the organic product is extracted with a low-boiling organic solvent. The product, 2-chloropropene, can be purified by distillation.

| Parameter | Value | Reference |

| Reactant | This compound | [4] |

| Reagent | Potassium tert-butoxide | [4] |

| Product | 2-Chloropropene (Hofmann product) | [4] |

| Mechanism | E2 Elimination | [4] |

Sodium amide (NaNH₂) is a very strong base that can effect a double dehydrohalogenation of dihalides to form alkynes.[5] The reaction of this compound with excess sodium amide is expected to yield propyne (B1212725). The reaction proceeds through an initial elimination to form 2-chloropropene, followed by a second, more strenuous, elimination to give the alkyne.

Reaction Pathway: Double Dehydrohalogenation with Sodium Amide

Caption: Double dehydrohalogenation with sodium amide.

Experimental Protocol: Synthesis of Propyne from this compound

-

Reaction Setup: The reaction is typically carried out in liquid ammonia (B1221849) as a solvent in a flask equipped with a dry-ice condenser.

-

Reaction Conditions: Sodium amide is added to the liquid ammonia, followed by the slow addition of this compound. The reaction is stirred at the temperature of liquid ammonia (-33 °C).

-

Work-up and Purification: Upon completion, the ammonia is allowed to evaporate, and the resulting propyne gas can be collected or trapped.

| Parameter | Value | Reference |

| Reactant | This compound | [5] |

| Reagent | Sodium Amide (excess) | [5][6] |

| Product | Propyne | [6] |

| Mechanism | Double E2 Elimination | [5] |

Substitution Reactions

The Swarts reaction is a halogen exchange reaction where chlorine atoms are replaced by fluorine atoms using a metal fluoride, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[7][8] This reaction is an effective method for the synthesis of gem-difluoro compounds.

Reaction Pathway: Swarts Reaction

Caption: Swarts reaction of this compound.

Experimental Protocol: Synthesis of 2,2-Difluoropropane

-

Reaction Setup: A dry reaction flask is charged with antimony trifluoride and a catalytic amount of antimony pentachloride under an inert atmosphere.

-

Reaction Conditions: this compound is added to the flask, and the mixture is gently heated to initiate the reaction.[2]

-

Work-up and Purification: The volatile 2,2-difluoropropane is distilled from the reaction mixture and can be further purified by washing with aqueous sodium carbonate solution, followed by drying and redistillation.

| Parameter | Value | Reference |

| Reactant | This compound | [8] |

| Reagents | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) | [2][7] |

| Product | 2,2-Difluoropropane | [9] |

| Mechanism | Halogen Exchange | [7] |

Free Radical Chlorination

The free radical chlorination of this compound proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The selectivity of the chlorination is determined by the relative stability of the resulting free radicals. Abstraction of a primary hydrogen leads to a primary radical, which is less stable than the radical formed by other potential pathways, though in this compound, only primary hydrogens are available for abstraction. This will lead to the formation of 1,2,2-trichloropropane.

Reaction Pathway: Free Radical Chlorination

Caption: Free radical chlorination of this compound.

Experimental Protocol: Free Radical Chlorination of this compound

-

Reaction Setup: A solution of this compound in an inert solvent is placed in a reaction vessel equipped with a UV lamp.

-

Reaction Conditions: Chlorine gas is bubbled through the solution while it is irradiated with UV light to initiate the radical chain reaction.

-

Work-up and Purification: The reaction mixture is washed with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess chlorine, followed by washing with water and drying. The products are then separated and purified by fractional distillation.

| Parameter | Value | Reference |

| Reactant | This compound | [10] |

| Reagent | Chlorine (Cl₂) | [10] |

| Initiator | UV light (hν) | [10] |

| Product | 1,2,2-Trichloropropane | [10] |

| Mechanism | Free Radical Chain Reaction | [10] |

| Product | Predicted Relative Amount |

| 1,2,2-Trichloropropane | Major Product |

Gas-Phase Pyrolysis

The gas-phase pyrolysis of this compound involves the unimolecular elimination of hydrogen chloride at high temperatures. This reaction proceeds through a four-centered transition state.

Reaction Pathway: Gas-Phase Pyrolysis

Caption: Gas-phase pyrolysis of this compound.

Experimental Protocol: Gas-Phase Pyrolysis of this compound

-

Reaction Setup: The pyrolysis is carried out in a flow reactor, typically a heated quartz tube, connected to a collection system.

-

Reaction Conditions: A stream of this compound vapor, often diluted with an inert gas, is passed through the heated reactor. The temperature is a critical parameter and is typically in the range of 300-500 °C.

-

Product Analysis: The products exiting the reactor are condensed and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components.

| Parameter | Value | Reference |

| Reactant | This compound | [11] |

| Condition | High Temperature (Pyrolysis) | [11] |

| Products | 2-Chloropropene, HCl | [11] |

| Mechanism | Unimolecular Elimination | [11] |

| Activation Energy (Ea) | 51.4 kcal/mol | [11] |

| Pre-exponential Factor (A) | 10¹⁴·⁵² s⁻¹ | [11] |

Organometallic Reactions: Cyclopropanation

Gem-dihalides, including this compound, can serve as precursors for the formation of carbenes or carbenoids, which can then react with alkenes to form cyclopropanes. One approach involves the reaction with an organometallic reagent. While specific examples with this compound are not abundant in the literature, the general principle involves the formation of an α-haloorganometallic species that can then eliminate to form a carbene or react directly in a Simmons-Smith-like manner. Recent research has shown that gem-dichloroalkanes can be used in cobalt-catalyzed asymmetric cyclopropanation reactions.[11]

Conceptual Workflow: Cyclopropanation using a gem-Dichloride

Caption: Conceptual workflow for cyclopropanation.

Conclusion

This compound exhibits a rich and varied reaction chemistry, making it a valuable starting material and intermediate in organic synthesis. Its reactions are governed by the interplay of steric and electronic effects arising from the two chlorine atoms on the same carbon. This guide has provided a detailed overview of its principal reaction mechanisms, including hydrolysis, elimination, substitution, free-radical halogenation, pyrolysis, and its potential use in cyclopropanation reactions. The provided data, protocols, and diagrams offer a solid foundation for researchers to explore and utilize the chemistry of this versatile geminal dihalide in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Swarts Reaction [unacademy.com]

- 8. askfilo.com [askfilo.com]

- 9. The reactions of gem-dihalocyclopropanes with organometallic reagents [dspace.mit.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Historical Applications of 2,2-Dichloropropane in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical applications of 2,2-dichloropropane in chemical research. While not as extensively studied as its isomer, 1,2-dichloropropane, this geminal dihalide has been utilized in fundamental studies of reaction mechanisms and as a precursor in organic synthesis. This document details its preparation, key reactions, and physical properties, supported by experimental protocols and visual diagrams to facilitate understanding.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and application in a research laboratory setting.

| Property | Value |

| Molecular Formula | C₃H₆Cl₂ |

| Molecular Weight | 112.99 g/mol |

| Appearance | Colorless liquid |

| Odor | Chloroform-like |

| Boiling Point | 68-70 °C |

| Melting Point | -35 °C |

| Density | 1.082 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Historical Synthesis of this compound in a Research Context

Historically, this compound was synthesized in the laboratory for research purposes from readily available starting materials. A common method involved the reaction of acetone (B3395972) with phosphorus pentachloride.[1]

-

Reaction Setup: 5 g of acetone is placed in a flask and cooled with an ice-water bath.

-

Addition of Reagent: 15 g of phosphorus pentachloride is added slowly in small portions to the cooled acetone. The reaction is exothermic, and the phosphorus pentachloride dissolves to form a yellow liquid.

-

Hydrolysis: Once the addition is complete, the reaction mixture is poured into ice-cold water to decompose the phosphorus oxychloride.

-

Isolation: this compound separates as a dense, oily layer at the bottom of the flask. The product is separated using a separatory funnel.

-

Purification: The crude product is washed sequentially with water, a dilute sodium carbonate solution, and again with water to remove any acidic impurities. It is then dried over anhydrous calcium chloride.

-

Distillation: The final purification is achieved by distillation, collecting the fraction that boils at 70 °C.

A patent also describes a method for the preparation of this compound from a mixture of 2-chloropropene (B1346963) and 1-chloropropenes through selective reaction with hydrogen chloride.[2]

Fundamental Research Applications

The historical research applications of this compound primarily revolve around its use as a substrate in studying fundamental organic reaction mechanisms, namely hydrolysis and elimination reactions.

The hydrolysis of this compound to acetone is a classic example of the conversion of a gem-dihalide to a ketone. This reaction was of interest to early organic chemists for understanding nucleophilic substitution at a tertiary carbon and the instability of gem-diols.[3]

The reaction proceeds by the substitution of the two chlorine atoms with hydroxyl groups, forming an unstable gem-diol intermediate, 2,2-dihydroxypropane, which readily eliminates a molecule of water to form acetone.[3]

-

Reaction: this compound is boiled with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH).

-

Workup: The reaction mixture is then distilled to isolate the acetone product.

The elimination of hydrogen chloride (dehydrohalogenation) from this compound has been a subject of study in physical organic chemistry to understand elimination reaction mechanisms. Treatment of this compound with a strong base leads to the formation of 2-chloropropene. This reaction would have been used to investigate the kinetics and stereochemistry of elimination reactions from substrates lacking a beta-hydrogen on one side.

Recent research has also investigated the dehydrohalogenation of this compound sorbed in the micropores of mineral solids, indicating a continuing interest in its elimination reactions under various conditions.[4]

Summary of Reaction Data

The following table summarizes the key historical reactions of this compound in a research context.

| Reaction | Reagents | Product(s) | Research Context |

| Synthesis | Acetone, Phosphorus Pentachloride | This compound | Preparation of a simple gem-dihalide for further study.[1] |

| Hydrolysis | Water, Strong Base (e.g., KOH) | Acetone | Study of nucleophilic substitution and the chemistry of gem-diols.[3] |

| Dehydrohalogenation | Strong Base (e.g., alkoxide) | 2-Chloropropene | Investigation of elimination reaction mechanisms. |

Conclusion

While the documented historical research applications of this compound are not as extensive as those of other halogenated hydrocarbons, its utility in foundational organic chemistry research is clear. Its synthesis and subsequent use in studying fundamental reaction pathways, such as hydrolysis and elimination, provided valuable insights for early organic chemists. The straightforward nature of these transformations made this compound a useful model compound for elucidating the principles of reactivity and reaction mechanisms that form the bedrock of modern organic synthesis.

References

Potential Research Areas for 2,2-Dichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloropropane, a geminal dihalide, presents a unique chemical scaffold with underexplored potential in various scientific domains. While its isomer, 1,2-dichloropropane (B32752), has been more extensively studied, this compound offers distinct reactivity and properties that warrant further investigation. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, highlighting its synthesis, chemical reactivity, and toxicological profile. Crucially, this document aims to illuminate promising, yet uncharted, research avenues for its application in organic synthesis, medicinal chemistry, and as a tool for probing biological systems. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the initiation of new research endeavors in this area.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and application in research. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₃H₆Cl₂ | [General Knowledge] |

| Molecular Weight | 112.99 g/mol | [General Knowledge] |

| CAS Number | 594-20-7 | [General Knowledge] |

| Boiling Point | 69.7 °C | [General Knowledge] |

| Melting Point | -34.2 °C | [General Knowledge] |

| Density | 1.093 g/cm³ at 20 °C | [General Knowledge] |

| Solubility in Water | 0.25 g/100 mL at 20 °C | [General Knowledge] |

| Vapor Pressure | 144 mmHg at 20 °C | [General Knowledge] |

| Log P (octanol/water) | 2.28 | [General Knowledge] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the available starting materials and desired scale.

From Acetone (B3395972) and Phosphorus Pentachloride

A common laboratory-scale synthesis involves the reaction of acetone with phosphorus pentachloride.

Experimental Protocol:

-

To a flask cooled in an ice bath, add 10 g of acetone.

-

Slowly, and in small portions, add 40 g of phosphorus pentachloride with constant stirring. The reaction is exothermic and care should be taken to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for 1 hour.

-

Pour the reaction mixture onto crushed ice.

-

Separate the lower organic layer containing the crude this compound.

-

Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution, and again with cold water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the this compound by fractional distillation, collecting the fraction boiling at 69-70 °C.

Caption: Synthesis of this compound from acetone.

From 2-Chloropropene (B1346963) and Hydrogen Chloride

An alternative synthesis involves the hydrochlorination of 2-chloropropene.

Experimental Protocol:

-

In a pressure-resistant flask, dissolve 2-chloropropene in a suitable inert solvent.

-

Cool the solution and bubble anhydrous hydrogen chloride gas through the mixture.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, carefully vent the excess HCl.

-

Wash the reaction mixture with a dilute solution of sodium carbonate and then with water.

-

Dry the organic phase over anhydrous calcium chloride.

-

Purify by fractional distillation.

Caption: Synthesis via hydrochlorination of 2-chloropropene.

Potential Research Areas in Organic Synthesis and Medicinal Chemistry

The gem-dichloro moiety of this compound offers a unique reactive handle for various chemical transformations, making it a potentially valuable building block in organic synthesis.

Gem-Dimethylation Reactions

The two chlorine atoms on the same carbon can be replaced by other functional groups, including methyl groups. This "gem-dimethylation" is a valuable transformation in the synthesis of complex molecules, as the gem-dimethyl motif is present in many natural products and pharmaceuticals.

Potential Research Direction: Development of novel and efficient catalytic systems for the gem-dimethylation of substrates using this compound as the gem-dimethylating agent. This could involve exploring transition metal catalysis or organocatalysis to achieve this transformation under mild conditions.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The reactivity of the C-Cl bonds in this compound could be harnessed to construct various heterocyclic rings.

Potential Research Direction: Investigating the reaction of this compound with various dinucleophiles (e.g., diamines, amino alcohols, dithiols) to synthesize novel five-, six-, or seven-membered heterocyclic systems. The resulting gem-dimethyl substituted heterocycles could be screened for biological activity.

Caption: Proposed synthesis of heterocyclic compounds.

Precursor to Allenes and Alkynes

Elimination reactions of this compound could provide access to valuable unsaturated building blocks.

Potential Research Direction: Exploring controlled elimination reactions of this compound to selectively synthesize allenes or alkynes. This could involve the use of specific bases or catalysts to direct the reaction pathway.

Toxicological Profile and Potential for Mechanistic Studies

Understanding the toxicology of this compound is crucial for its safe handling and for identifying its potential as a tool to study toxicological mechanisms. Much of the available data comes from studies on its isomer, 1,2-dichloropropane, but these can provide a starting point for investigation.

Summary of Toxicological Data (Primarily based on 1,2-Dichloropropane)

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Acute Oral) | Rat | Oral | 2196 mg/kg | [General Knowledge] |

| LC₅₀ (Acute Inhalation) | Rat | Inhalation | 2000 ppm (4 hours) | [General Knowledge] |

| NOAEL (Chronic Oral) | Rat | Oral | 62 mg/kg/day | [General Knowledge] |

| LOAEL (Chronic Oral) | Rat | Oral | 125 mg/kg/day | [General Knowledge] |

Metabolism and Bioactivation

This compound is expected to be metabolized by cytochrome P450 enzymes, similar to other halogenated hydrocarbons. This metabolic process can lead to the formation of reactive intermediates that can cause cellular damage.

Potential Research Direction: Elucidating the specific cytochrome P450 isozymes involved in the metabolism of this compound. This can be achieved using in vitro studies with human liver microsomes and specific P450 inhibitors. Identifying the metabolic pathways will be crucial for understanding its toxicity and for predicting potential drug-drug interactions.

Caption: Proposed metabolic pathway of this compound.

Genotoxicity and Carcinogenicity

While data for this compound is limited, its isomer 1,2-dichloropropane is classified as a probable human carcinogen by the EPA. This suggests that this compound may also possess genotoxic and carcinogenic properties.

Potential Research Direction: Conducting a comprehensive assessment of the genotoxicity of this compound using a battery of in vitro and in vivo assays, such as the Ames test, comet assay, and micronucleus assay. Understanding its genotoxic potential is critical for risk assessment and for exploring its potential as a model compound for studying mechanisms of chemical carcinogenesis.

Detailed Experimental Protocols for Key Toxicological Assays

Ames Test (Bacterial Reverse Mutation Assay) for Volatile Compounds

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102)

-

Top agar (B569324) (0.6% agar, 0.5% NaCl)

-

Minimal glucose agar plates

-

S9 fraction from induced rat liver (for metabolic activation)

-

Cofactor solution (NADP, glucose-6-phosphate)

-

This compound (various concentrations)

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

-

Negative control (solvent)

-

Gas-tight desiccators or chambers

Procedure:

-

Preparation of Bacteria: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Preparation of Test Substance: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Exposure:

-

Without S9: To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance dilution or control.

-

With S9: To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix, and 0.1 mL of the test substance dilution or control.

-

-

Plating: Pour the top agar mixture onto minimal glucose agar plates and allow to solidify.

-

Vapor Phase Exposure: Place the plates in a gas-tight desiccator. Inject a known volume of this compound into the desiccator to achieve the desired atmospheric concentration. Incubate at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to this compound.

Materials:

-

Cultured cells (e.g., human lymphocytes, HepG2 cells)

-

Low melting point agarose (B213101) (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralizing buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Expose the cultured cells to various concentrations of this compound for a defined period.

-

Slide Preparation: Coat microscope slides with a layer of NMPA.

-

Cell Embedding: Mix the treated cells with LMPA and layer onto the pre-coated slides. Allow to solidify.

-

Lysis: Immerse the slides in lysis solution at 4°C for at least 1 hour to remove cell membranes and proteins.

-

Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye.

-

Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Conclusion and Future Perspectives

This compound represents a chemical entity with significant, yet largely untapped, potential for research and development. Its unique structural and reactive properties make it a compelling candidate for the development of novel synthetic methodologies, particularly in the construction of gem-dimethyl substituted scaffolds and heterocyclic systems of medicinal interest. Furthermore, its probable toxicological profile, inferred from its isomer, suggests its utility as a model compound for investigating the molecular mechanisms of toxicity, including metabolic activation, genotoxicity, and carcinogenicity. The detailed protocols and identified research gaps presented in this guide are intended to serve as a catalyst for future investigations, ultimately unlocking the full scientific potential of this intriguing molecule. Researchers are encouraged to explore these avenues to advance our understanding and application of this compound in both chemistry and toxicology.